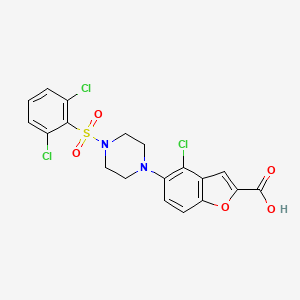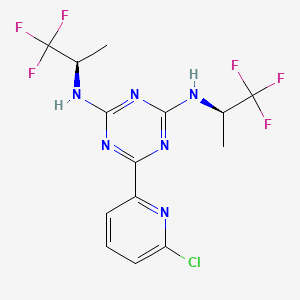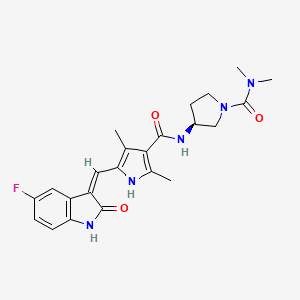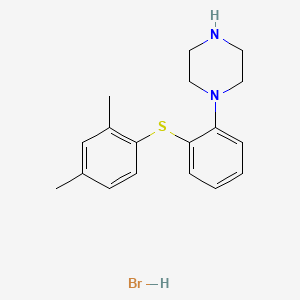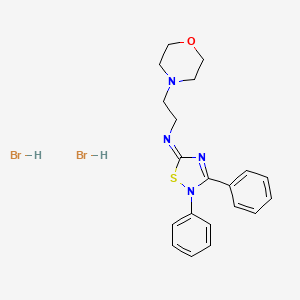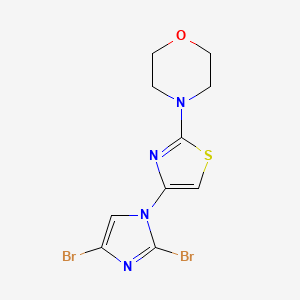
VU6005649
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VU6005649 是一种中枢神经系统 (CNS) 穿透性化合物,作为代谢型谷氨酸受体 7 和 8 (mGlu7 和 mGlu8) 的正向变构调节剂。 由于其能够以高选择性和功效调节这些受体,它在科学研究中显示出巨大潜力 .
准备方法
合成路线和反应条件
VU6005649 由一系列吡唑并[1,5-a]嘧啶合成。 合成路线涉及多个步骤,包括吡唑并[1,5-a]嘧啶核心形成以及随后引入所需取代基的功能化 . 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛记录,但通常的做法是扩大实验室合成过程。 这将包括优化反应条件,使用工业级设备,并确保符合安全和环境法规 .
化学反应分析
反应类型
VU6005649 会经历各种化学反应,包括:
氧化: 该化合物可在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)和各种有机溶剂(例如,二甲基亚砜、乙醇) . 反应条件通常涉及控制温度、特定的 pH 值以及使用催化剂来提高反应速率 .
形成的主要产物
从这些反应形成的主要产物包括具有修饰的官能团的各种 this compound 衍生物。 这些衍生物可用于研究构效关系并优化化合物的功效和选择性 .
科学研究应用
VU6005649 具有广泛的科学研究应用,包括:
作用机制
VU6005649 通过与 mGlu7 和 mGlu8 受体的变构位点结合发挥作用,增强其活性。 这种调节会导致神经元信号通路发生变化,从而导致各种生理效应 . 该化合物能够穿透中枢神经系统并选择性地调节这些受体,使其成为研究神经系统疾病潜在机制的宝贵工具 .
相似化合物的比较
类似化合物
VU0422288: 另一种具有相似特性但化学结构不同的 mGlu7 受体正向变构调节剂.
VU0155041: 一种具有独特药理学特征的选择性 mGlu4 受体调节剂.
VU0360172: 一种 mGlu5 受体的正向变构调节剂,用于受体选择性研究的比较.
独特性
VU6005649 的独特之处在于它同时调节 mGlu7 和 mGlu8 受体,这在其他类似化合物中并不常见。 这种双重活性提供了更广泛的应用范围和潜在的治疗益处 .
属性
IUPAC Name |
3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZCKAQIIPSDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?
A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of this compound on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].
Q2: Are there differences in how this compound interacts with mGlu7 compared to other PAMs or agonists?
A: Research indicates that while this compound and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including this compound, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
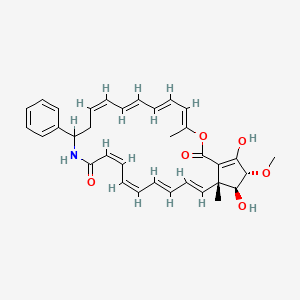
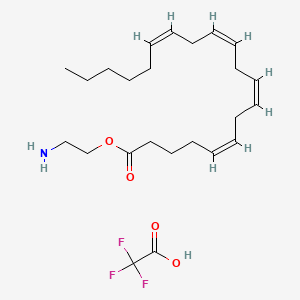

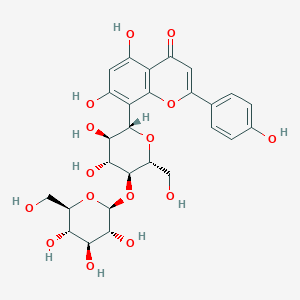
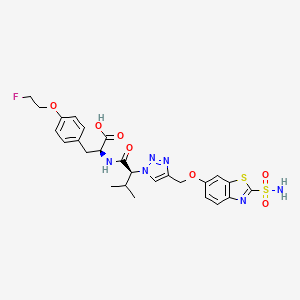
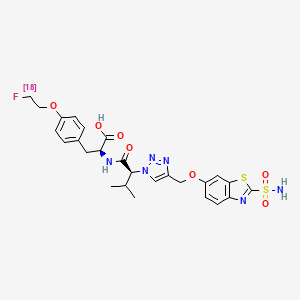
![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
